molecular formula C19H30N2O4 B570570 (S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester CAS No. 115654-39-2

(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester

Cat. No.: B570570
CAS No.: 115654-39-2
M. Wt: 350.5 g/mol
InChI Key: JOACFOPTTPUWSD-UHFFFAOYSA-N
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Description

(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester is a compound commonly used in organic synthesis, particularly in the protection of amine groups. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is used to protect amines during chemical reactions to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester is widely used in scientific research, particularly in the fields of:

    Chemistry: As a protecting group for amines in peptide synthesis and other organic reactions

    Biology: In the synthesis of biologically active molecules, where protection of amine groups is crucial.

    Medicine: In the development of pharmaceuticals, where it is used to protect functional groups during multi-step synthesis.

    Industry: In the production of fine chemicals and intermediates for various applications.

Mechanism of Action

The mechanism by which (S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester exerts its effects involves the protection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the Boc group is removed, releasing the free amine for further reactions .

Comparison with Similar Compounds

Properties

CAS No.

115654-39-2

Molecular Formula

C19H30N2O4

Molecular Weight

350.5 g/mol

IUPAC Name

benzyl N-[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]carbamate

InChI

InChI=1S/C19H30N2O4/c1-14(2)11-16(21-18(23)25-19(3,4)5)12-20-17(22)24-13-15-9-7-6-8-10-15/h6-10,14,16H,11-13H2,1-5H3,(H,20,22)(H,21,23)

InChI Key

JOACFOPTTPUWSD-UHFFFAOYSA-N

SMILES

CC(C)CC(CNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(CNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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